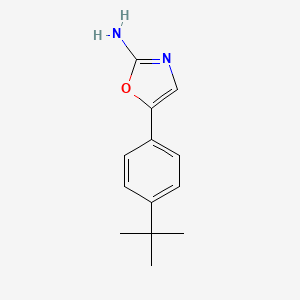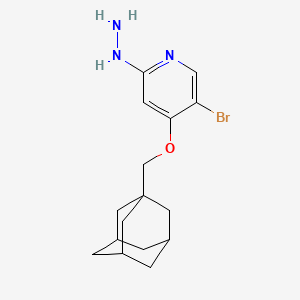![molecular formula C15H19FO2S2 B13133326 Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)
Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate is a compound that belongs to the class of thienothiophene derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The presence of a fluorine atom in the thieno[3,4-b]thiophene ring enhances the compound’s electron-withdrawing capabilities, which is beneficial for applications in organic electronics and photovoltaics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate typically involves the Stille coupling reaction. This method uses a palladium catalyst to couple an organotin compound with a halogenated thienothiophene derivative. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like toluene or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Stille coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the thienothiophene ring.
Reduction: Reduced forms of the compound with altered electronic properties.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and other organic electronic materials.
Biology: Investigated for its potential use in bioelectronics and biosensors due to its unique electronic properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of organic solar cells, light-emitting diodes, and other electronic devices.
Mécanisme D'action
The mechanism of action of Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate is primarily related to its electronic properties. The fluorine atom in the thieno[3,4-b]thiophene ring enhances the compound’s electron-withdrawing capabilities, which can influence the electronic structure and reactivity of the compound. This makes it an effective component in organic electronic devices, where it can facilitate charge transport and improve device performance.
Comparaison Avec Des Composés Similaires
- 3-fluorothieno[3,4-b]thiophene-2-carboxylate
- 2-ethylhexyl-3-fluorothieno[3,4-b]thiophene-2-carboxylate
- 3,4-difluorothieno[3,4-b]thiophene-2-carboxylate
Comparison: Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate stands out due to its octyl side chain, which enhances its solubility in organic solvents and improves its processability in various applications. Compared to other similar compounds, it offers a balance of electronic properties and solubility, making it a versatile material for use in organic electronics and photovoltaics.
Propriétés
Formule moléculaire |
C15H19FO2S2 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
octyl 3-fluorothieno[3,4-b]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H19FO2S2/c1-2-3-4-5-6-7-8-18-15(17)14-13(16)11-9-19-10-12(11)20-14/h9-10H,2-8H2,1H3 |
Clé InChI |
VSBDVZTUSDFBDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C1=C(C2=CSC=C2S1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)
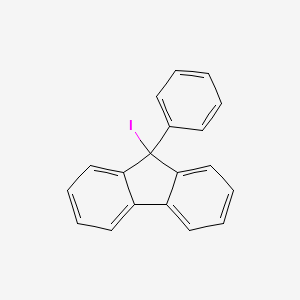
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)
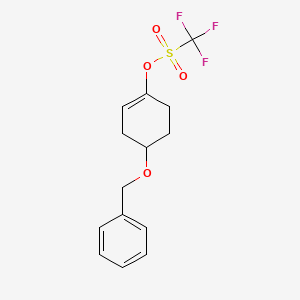
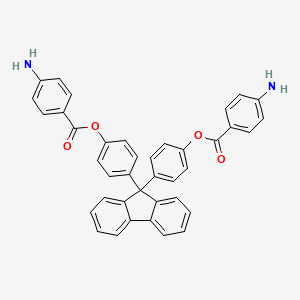

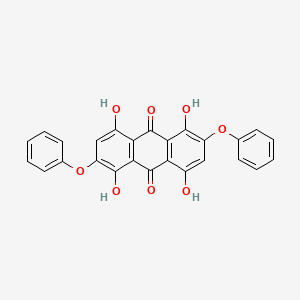
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
